molecular formula C21H26N2O3S B4495852 N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4495852
M. Wt: 386.5 g/mol
InChI Key: TZNVHCIVBAZYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is a synthetic organic compound. It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a pyrrolidine-1-carbonyl group and a 3,5-dimethylphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methanesulfonamide Group: This can be achieved by reacting methanesulfonyl chloride with an amine precursor.

    Attachment of the Pyrrolidine-1-Carbonyl Group: This step might involve the use of pyrrolidine and a suitable coupling reagent.

    Substitution with 3,5-Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}SULFONAMIDE
  • N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}CARBAMATE

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-12-17(2)14-20(13-16)23(27(3,25)26)15-18-6-8-19(9-7-18)21(24)22-10-4-5-11-22/h6-9,12-14H,4-5,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNVHCIVBAZYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)N3CCCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

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